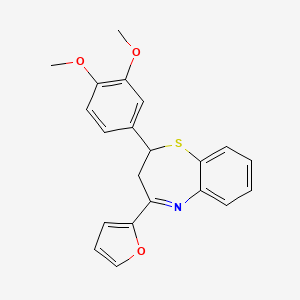

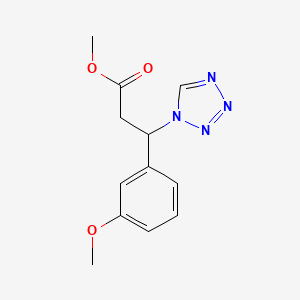

![molecular formula C8H4ClKN2S3 B2498033 Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide CAS No. 1049756-11-7](/img/structure/B2498033.png)

Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis process of thiadiazole derivatives, including the compound , typically involves multiple steps starting from basic aromatic acids such as 4-chlorobenzoic acid. These processes include esterification, hydrazination, salt formation, and cyclization to afford the thiadiazole core structure. Such synthetic routes are instrumental in producing a variety of derivatives with potential bioactivity, demonstrating the compound's foundation in medicinal chemistry and pharmacological research (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and elemental analysis, confirming the unique structural attributes of these compounds. These analyses provide deep insights into the compound's chemical nature, facilitating further modifications and optimizations for specific biological activities (Kerru et al., 2019).

Chemical Reactions and Properties

Thiadiazole derivatives undergo a range of chemical reactions, reflecting their reactivity and functional group transformations. These reactions include nucleophilic substitution, cyclization, and sulfonation, which are critical for the synthesis of diverse pharmacologically active molecules. The versatility in chemical reactivity underscores the potential of these compounds in drug design and synthesis (Siddiqui et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are determined through comprehensive physicochemical analyses, aiding in the optimization of these compounds for better pharmacokinetic profiles (Zhang et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of thiadiazole derivatives. Studies focusing on the interaction mechanisms, binding affinities, and inhibition profiles against specific enzymes or receptors are integral for understanding and improving the bioactivity of these compounds (Alanazi et al., 2014).

Scientific Research Applications

Synthesis and Applications

- Synthesis Process and Antiviral Activity: A study by Chen et al. (2010) describes the synthesis of derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which exhibit anti-tobacco mosaic virus activity.

- Structural Investigations and Biological Activities: Karanth et al. (2019) explored 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, confirming their structures through spectral studies and assessing their antibacterial and antioxidant properties.

- Synthesis of Aliphatic Derivatives: Tahtaci and Aydin (2019) detailed a synthesis approach for aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, which could have pharmaceutical applications.

Chemical Reactions and Properties

- Halocyclization Reactions: Tarasova et al. (2015) investigated the halocyclization of derivatives of 5-methyl-1,3,4-thiadiazole-2-thione, contributing to the understanding of their chemical properties.

- Antimicrobial Activity: The work of Abdel-Wahab et al. (2009) demonstrated the antimicrobial potential of certain derivatives containing 1,3,4-thiadiazole.

Pharmacological Potential

- CNS Activity Evaluation: Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties.

- Antitubercular Activity: Kidwai et al. (1998) synthesized triazines starting from 5-alkyl-1,3,4-thiadiazole-2-thioles and assessed their antitubercular activity.

Molecular Interactions and Complexes

- Iodine Complex Formation: Ivolgina and Chernov'yants (2018) studied the interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with iodine, contributing to the understanding of potential antithyroid drug development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

potassium;4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEOAPZXOOBMHD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)SC(=N2)[S-])Cl.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClKN2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)

![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)